![molecular formula C19H20N2O3 B2430187 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 164410-71-3](/img/structure/B2430187.png)
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been synthesized and utilized as a starting product for the synthesis of S-nucleoside and C-nucleoside analogues. These compounds exhibited antimicrobial activities, and their structures were confirmed by elemental and spectral analysis results (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Crystallographic Analysis
The crystal structures of this compound, among others, have been determined using X-ray diffraction techniques. The crystal packing is stabilized by hydrogen bonds, and the crystals display a triclinic structure (Sharma et al., 2015).
Applications in Medicinal Chemistry
Antimicrobial Properties
A series of 3-amino-2,2-dialcoxy-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitriles were synthesized by oxidative difunctionalization of this compound, and these compounds showed promising antibacterial and antifungal activities (Nagamani et al., 2019).
Antibacterial Effects
The antibacterial effects of newly designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives were evaluated against various bacterial strains, with some derivatives showing strong antibacterial effects. This suggests potential applications in the development of new antibacterial drugs (Moshafi et al., 2016).
Green Chemistry and Innovative Methodologies
Ultrasound-assisted Synthesis
The compound and its derivatives were synthesized under green conditions using ultrasound irradiations and green catalysts. These synthesized compounds showed potent in-vitro anti-inflammatory activity, marking a sustainable and eco-friendly approach to drug synthesis (Chavan et al., 2021).
Nanocatalysis
In another eco-friendly approach, CoFe2O4 nanoparticles were used as a catalyst for the synthesis of this compound's derivatives. This method is notable for its sustainability, use of aqueous medium, high yields, and the economical aspect of the catalyst being recoverable and reusable (Rajput & Kaur, 2013).
properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-13(22)17-15(9-19)24-18(21)12(10-20)16(17)11-6-4-5-7-14(11)23-3/h4-7,16H,8-9,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRZUDRSLZVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.